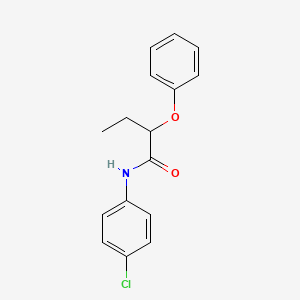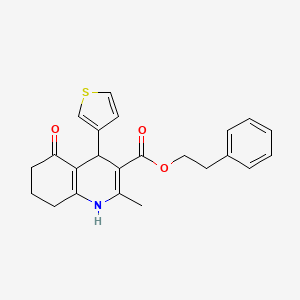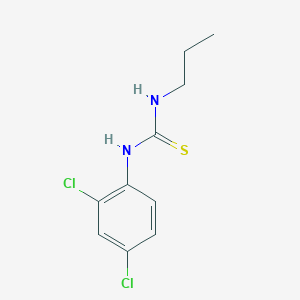![molecular formula C25H18Cl2N2O3 B4996627 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a synthetic compound that belongs to the class of furan-2-carboxamides. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, it has been shown to have anti-cancer properties, by inhibiting the growth of cancer cells. It has also been shown to have anti-diabetic properties, by reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments include its potential therapeutic applications, its ability to reduce inflammation, pain, and fever, and its anti-cancer and anti-diabetic properties. However, the limitations of using this compound in lab experiments include its toxicity, its potential side effects, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide. One direction is to further study its mechanism of action, to better understand how it works and how it can be used to treat various diseases. Another direction is to study its potential side effects and toxicity, to ensure its safety for use in humans. Additionally, future research could focus on developing new derivatives of this compound, to improve its therapeutic properties and reduce its potential side effects.
Synthesis Methods
The synthesis of 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in the literature and involves the reaction of 3-(2-methylbenzoyl)aniline with 3,4-dichlorophenyl isocyanate to form the intermediate product. The intermediate product is then reacted with furan-2-carboxylic acid to form the final product.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been studied for its potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[3-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c1-15-5-2-3-8-19(15)24(30)28-17-6-4-7-18(14-17)29-25(31)23-12-11-22(32-23)16-9-10-20(26)21(27)13-16/h2-14H,1H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHIYSFMSGIPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)

![N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)
![ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4996583.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)


![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)


![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)